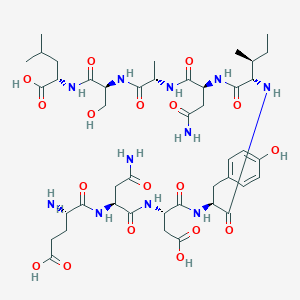
Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” is a peptide composed of nine amino acids: glutamic acid, asparagine, aspartic acid, tyrosine, isoleucine, asparagine, alanine, serine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the target amino acid side chain.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can regenerate free cysteine.
Applications De Recherche Scientifique
Peptides like “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.
Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as components in diagnostic assays.
Mécanisme D'action
The mechanism of action of peptides like “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Acting as substrates or inhibitors to regulate enzyme activity.
Proteins: Interacting with other proteins to influence their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptides similar to “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” include other oligopeptides composed of different amino acid sequences. Examples include:
Gly-ala-ser-leu: A shorter peptide with different amino acids.
Asp-tyr-ile-asn: A peptide with a different sequence but some overlapping amino acids.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function
Propriétés
Numéro CAS |
154301-48-1 |
|---|---|
Formule moléculaire |
C44H67N11O18 |
Poids moléculaire |
1038.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H67N11O18/c1-6-20(4)35(43(71)52-26(15-31(46)58)38(66)48-21(5)36(64)54-30(18-56)42(70)53-29(44(72)73)13-19(2)3)55-41(69)25(14-22-7-9-23(57)10-8-22)50-40(68)28(17-34(62)63)51-39(67)27(16-32(47)59)49-37(65)24(45)11-12-33(60)61/h7-10,19-21,24-30,35,56-57H,6,11-18,45H2,1-5H3,(H2,46,58)(H2,47,59)(H,48,66)(H,49,65)(H,50,68)(H,51,67)(H,52,71)(H,53,70)(H,54,64)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 |
Clé InChI |
YWYBJTRQRSRIAG-IRRGQOHVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Key on ui other cas no. |
154301-48-1 |
Séquence |
ENDYINASL |
Synonymes |
ENDYINASL Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















